molecular formula C19H25N3O3 B2941054 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide CAS No. 872843-77-1

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide

Cat. No.: B2941054
CAS No.: 872843-77-1
M. Wt: 343.427
InChI Key: SQYUEDKKFTZEQW-UHFFFAOYSA-N
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Description

2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide is a synthetic indole derivative intended for research and development purposes. This compound features a complex molecular architecture that incorporates an indole core, a diethylamino oxoethyl moiety, and an N-propyl acetamide group. This structure is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules. Indole-based structures are widely investigated for their diverse pharmacological properties . Research on similar compounds, such as 2-(sulfanylmethyl)indol-3-yl acetic acid derivatives, has demonstrated potential anti-inflammatory activity through in silico molecular docking studies targeting cyclooxygenases (COX enzymes) . Furthermore, related molecular frameworks are explored as inhibitors of various biological targets, including the cannabinoid receptor 1 (CB1) . The presence of the acetamide functionality is a common feature in many biologically active compounds and can influence the molecule's binding affinity and metabolic stability . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-4-11-20-19(25)18(24)15-12-22(13-17(23)21(5-2)6-3)16-10-8-7-9-14(15)16/h7-10,12H,4-6,11,13H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYUEDKKFTZEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide is a synthetic derivative of indole, characterized by its unique functional groups, including diethylamino and oxoacetamide moieties. This structure suggests potential biological activities that are important for medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
Solubility Moderate solubility in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. The presence of the diethylamino group may enhance the compound's solubility and bioavailability, while the indole core is known for its role in modulating various biological processes.

1. Anticancer Properties

Research indicates that indole derivatives can inhibit key kinases involved in cancer cell proliferation and survival. The compound may exhibit similar properties, potentially acting as a kinase inhibitor. For instance, studies on related compounds have shown significant inhibition of cancer cell lines, suggesting that this compound could possess anticancer activity.

2. Neuroprotective Effects

Indole derivatives have been studied for their neuroprotective effects against oxidative stress and neuroinflammation. The mechanism may involve modulation of signaling pathways that protect neuronal cells from apoptosis. This suggests that the compound could be explored for potential applications in neurodegenerative diseases.

3. Metabolic Effects

There is emerging evidence that compounds similar to this compound may influence metabolic pathways, particularly those related to insulin signaling and glucose metabolism. Such effects could be beneficial in managing conditions like diabetes.

Case Studies

Several studies have investigated the biological activity of related indole derivatives:

  • Study on β-cell Protection : A study involving a related compound demonstrated significant protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, with an EC50 value of 0.1 μM indicating potent activity against cell death induced by stressors .
    Compound Max Activity (%) EC50 (μM)
    WO5m1000.1 ± 0.01
    This highlights the potential for similar compounds to exhibit protective effects in metabolic disorders.
  • Kinase Inhibition Studies : Research on indole-based kinase inhibitors has shown promising results in reducing tumor growth in various cancer models, supporting the hypothesis that our compound may also function through similar pathways .

Comparison with Similar Compounds

N-Substituted 2-(Indol-3-yl)-2-oxoacetamides

  • 2-[2-(4-Chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide (2e) : This compound (C₁₉H₁₆ClN₂O₂) demonstrated high binding affinity to MDM2-p53, attributed to the 4-chlorophenyl group enhancing hydrophobic interactions. Its molecular weight (356.8 g/mol) and LogP (~3.2) suggest moderate lipophilicity, favoring cellular uptake .

Diethylamino-Containing Derivatives

  • 2-(1-(2-(Dimethylamino)ethyl)-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (21): This analog (C₁₆H₁₉N₃O₂) achieved 98% purity with a synthesis yield of 35%. The dimethylamino group likely enhances water solubility but may reduce membrane permeability compared to diethylamino derivatives .

Adamantane-Substituted Indoles

  • N-Substituted 2-(Adamantan-1-yl)-1H-indol-3-yl-2-oxoacetamides : The adamantane group introduces significant hydrophobicity (LogP > 4) and steric bulk, which can improve metabolic stability but reduce solubility. These compounds are synthesized via oxalyl chloride intermediates, similar to the target compound’s hypothesized route .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Melting Point (°C) Key Substituents
Target Compound* ~317.4 ~2.8 Not reported Diethylaminoethyl, N-propyl
2e 356.8 3.2 Not reported 4-Chlorophenyl, N-propyl
N-Ethyl analog 230.26 1.55 Not reported Ethyl, methyl
Adamantane derivative ~450.0 >4.0 >300 (decomp.) Adamantane, N-alkyl

*Estimated based on structural analogs.

  • Solubility: The diethylamino group in the target compound likely improves solubility in polar aprotic solvents compared to adamantane derivatives but reduces it relative to dimethylamino analogs .
  • Thermal Stability : Adamantane-substituted indoles decompose above 300°C, whereas simpler N-alkyl derivatives (e.g., N-propyl) may have lower decomposition thresholds .

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